Benzoic acid, 3-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)-
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Overview
Description
Benzoic acid, 3-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- is a complex organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a benzoic acid moiety linked to a naphthalene derivative through an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- typically involves the reaction of 3-hydroxy-1,4-dioxo-2-naphthalenylamine with benzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters and can lead to higher production rates and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield hydroxy derivatives. Substitution reactions can result in a wide range of substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 3-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 3-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzoic acid, 3-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- include:
- Benzoic acid, 3,4-dihydroxy-
- Benzoic acid, 3,4,5-trihydroxy-
- 3-Fluoro-4-hydroxybenzoic acid
Uniqueness
What sets benzoic acid, 3-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- apart from these similar compounds is its unique structure, which combines a benzoic acid moiety with a naphthalene derivative. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
Properties
CAS No. |
155669-73-1 |
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Molecular Formula |
C17H11NO5 |
Molecular Weight |
309.27 g/mol |
IUPAC Name |
3-[(1-hydroxy-3,4-dioxonaphthalen-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C17H11NO5/c19-14-11-6-1-2-7-12(11)15(20)16(21)13(14)18-10-5-3-4-9(8-10)17(22)23/h1-8,18-19H,(H,22,23) |
InChI Key |
YPGDBZXOFSXXIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)NC3=CC=CC(=C3)C(=O)O)O |
Origin of Product |
United States |
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